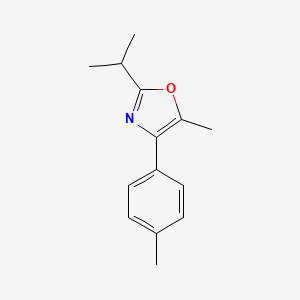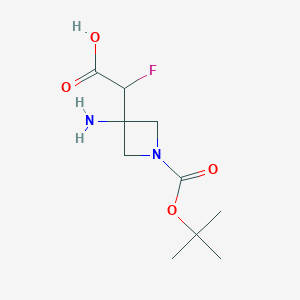
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid is a synthetic organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluorinated acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group remains unreactive during subsequent reactions.
Fluorination and Acetic Acid Introduction: The fluorinated acetic acid moiety can be introduced through nucleophilic substitution reactions. For example, a fluorinated acetic acid derivative can be reacted with the Boc-protected azetidine intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the azetidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the carbonyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated acetic acid moiety. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid involves its interaction with specific molecular targets. The azetidine ring and the fluorinated acetic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc protecting group ensures that the compound remains stable and unreactive until it reaches its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and interaction with molecular targets.
2-(3-Amino-1-tert-butoxycarbonyl-pyrrolidin-3-yl)-2-fluoro-acetic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its biological activity.
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-chloro-acetic acid: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid imparts unique chemical properties, such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H17FN2O4 |
|---|---|
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-4-10(12,5-13)6(11)7(14)15/h6H,4-5,12H2,1-3H3,(H,14,15) |
Clé InChI |
JXGNSGPRESMMTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
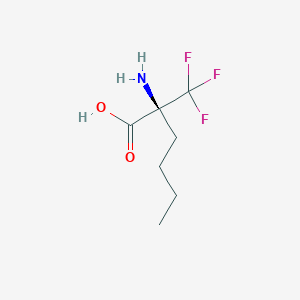
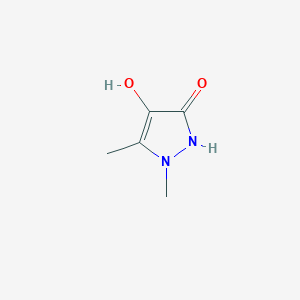
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)

![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
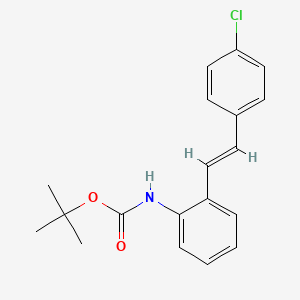
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
